H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
CAS No.: 387868-34-0
Cat. No.: VC21087547
Molecular Formula: C13H19NO3S
Molecular Weight: 269.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 387868-34-0 |
---|---|
Molecular Formula | C13H19NO3S |
Molecular Weight | 269.36 g/mol |
IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Standard InChI Key | UPOPBNWZZMNQAD-LLVKDONJSA-N |
Isomeric SMILES | CC(C)([C@@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
SMILES | CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Canonical SMILES | CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Nomenclature
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is a protected form of L-penicillamine with a para-methoxybenzyl group attached to the sulfur atom. This compound is recognized by multiple identifiers in chemical databases and literature.
Table 1: Chemical Identity of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH
Parameter | Information |
---|---|
CAS Registry Number | 387868-34-0 |
IUPAC Name | (2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Common Names | H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH; S-4-Methoxybenzyl-L-penicillamine; L-Pen(pMeOBzl)-OH |
Molecular Formula | C₁₃H₁₉NO₃S |
Molecular Weight | 269.36 g/mol |
Standard InChI | InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Standard InChIKey | UPOPBNWZZMNQAD-LLVKDONJSA-N |
Canonical SMILES | CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
The compound exists as an L-isomer with R configuration at the alpha carbon, reflecting its derivation from L-penicillamine, which is the naturally occurring form of this amino acid .
Structural Characteristics
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH features several distinctive structural elements that contribute to its chemical behavior and utility in synthesis applications.
Core Structure
The compound contains a modified cysteine structure with two key modifications:
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Two methyl groups at the beta position (beta,beta-dimethyl substitution)
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A para-methoxybenzyl (pMeOBzl) protective group attached to the sulfur atom
This structure combines the unique features of penicillamine (beta,beta-dimethyl cysteine) with the protection afforded by the para-methoxybenzyl group, making it stable under various reaction conditions while maintaining the reactivity of the amino and carboxyl groups.
Stereochemistry
As an L-amino acid derivative, it possesses the (R) configuration at the alpha carbon (C-2 position). This stereochemistry is crucial for its biological activity and applications in peptide synthesis where stereochemical purity is essential .
Physical and Chemical Properties
Understanding the physical and chemical properties of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH is essential for its proper handling and application in research settings.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Physical State | White to off-white powder |
Solubility | Soluble in dimethylformamide (DMF), dichloromethane, and other organic solvents |
Optical Rotation | Specific to L-isomer configuration |
Storage Recommendation | 2-8°C, protected from light and moisture |
Stability | Stable under normal laboratory conditions when stored properly |
Synthesis Methods
The synthesis of H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH typically involves the selective protection of the thiol group of L-penicillamine with para-methoxybenzyl (pMeOBzl) moiety.
Established Synthetic Route
A documented synthesis procedure involves the reaction of protected L-penicillamine with para-methoxybenzyl halide, followed by deprotection of other protecting groups while maintaining the S-pMeOBzl linkage:
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Reaction with trifluoroacetic acid in dichloromethane
This synthetic approach was described in research published in Tetrahedron Letters (1994, vol. 35, #11, p. 1631-1634) by Richter, Lutz S., Marsters Jr., James C., and Gadek, Thomas R .
Alternative Protection Strategies
The research on orthogonal protection strategies for amino acids provides context for the development and utility of compounds like H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH. A three-dimensional orthogonal solid-phase strategy (Fmoc/tBu/allyl) has been reported, which may incorporate similarly protected penicillamine derivatives in peptide synthesis .
Applications in Research and Development
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH has several important applications in chemical research and pharmaceutical development.
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis, particularly in cases where:
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Selective protection and deprotection strategies are required
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Introduction of penicillamine residues is needed for disulfide bridge formation
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Development of cyclic peptides utilizing head-to-tail cyclization
The protected thiol group allows for selective manipulation of other functional groups during peptide synthesis while maintaining the integrity of the side chain.
Pharmaceutical Research
The penicillamine core structure has significant pharmaceutical relevance. Derivatives like H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH may contribute to research in:
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Metal chelation therapies
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Development of compounds with antioxidant properties
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Creation of peptide-based therapeutics
Its role in pharmaceutical research is highlighted by its inclusion in chemical databases and commercial catalogs of research chemicals.
Related Compounds and Derivatives
H-beta,beta-Dimethyl-L-cys(pmeobzl)-OH belongs to a family of protected amino acid derivatives with similar structural features and applications.
D-Isomer
The D-isomer, H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH (CAS: 53599-14-7), represents the enantiomeric counterpart with identical chemical properties but different stereochemistry. It has the IUPAC name (2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid .
Related Protected Penicillamine Derivatives
Several related compounds utilize different protecting groups on the thiol moiety of penicillamine:
Table 3: Related Protected Penicillamine Derivatives
Compound | Protecting Group | CAS Number | Molecular Weight |
---|---|---|---|
S-Trityl-L-penicillamine | Trityl (Trt) | Not specified | 391.53 |
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH | p-Methoxybenzyl | 53599-14-7 | 269.36 |
(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid | Hydroxyl (unprotected) | 2280-48-0 | 133.15 |
The trityl-protected variant (S-Trityl-L-penicillamine) provides different solubility and stability characteristics compared to the p-methoxybenzyl protected version, offering alternative options for synthetic strategies .
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